Nitrocyclopentane

Description

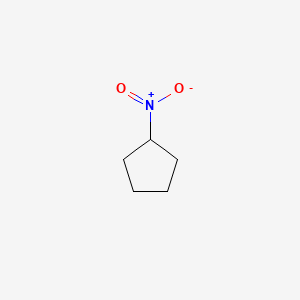

Structure

3D Structure

Properties

IUPAC Name |

nitrocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSZWOGCKKDSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180295 | |

| Record name | Cyclopentane, nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-38-1 | |

| Record name | Nitrocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Nitrocyclopentane chemical properties and structure"

An In-depth Technical Guide on the Chemical Properties and Structure of Nitrocyclopentane

Introduction

This compound is a cyclic nitroalkane, an organic compound featuring a five-membered cyclopentane ring substituted with a nitro group (-NO₂).[1] Its chemical identity is established by the molecular formula C₅H₉NO₂.[1][2] This compound serves as a valuable intermediate in organic synthesis due to the versatile reactivity of the nitro group.[3] The strong electron-withdrawing nature of this functional group significantly influences the molecule's reactivity, particularly by increasing the acidity of the hydrogen on the carbon atom to which it is attached (the α-carbon).[3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound consists of a saturated five-membered carbon ring where one hydrogen atom is replaced by a nitro group.[1] Computational studies using density functional theory (DFT) have been employed to provide detailed insights into its electronic structure, revealing how the nitro group influences the carbon-nitro bond and the ring strain within the cyclopentane structure.[3]

Caption: 2D structure of the this compound molecule.

Physicochemical Properties

This compound is a combustible liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1] |

| Physical Form | Liquid | |

| Density | 1.086 g/mL at 25 °C | [5][6] |

| Boiling Point | 179-180 °C | [6][7] |

| Melting Point | Not available | [7] |

| Refractive Index (n20/D) | 1.454 | [5] |

| Flash Point | 67 °C (152.6 °F) - closed cup | |

| IUPAC Name | This compound | [8] |

| SMILES String | [O-]--INVALID-LINK--C1CCCC1 or C1CCC(C1)--INVALID-LINK--[O-] | [1][8] |

| InChI Key | CJSZWOGCKKDSJG-UHFFFAOYSA-N | [8] |

| CAS Number | 2562-38-1 | [2][8] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Nucleophilic Substitution

This method involves the reaction of a cyclopentyl halide with a nitrite salt. The use of bromocyclopentane is reported to provide a good yield.[1]

Protocol:

-

Prepare a solution of sodium nitrite (NaNO₂) (18 g, 0.26 mol) in dry dimethyl sulfoxide (DMSO) (100 mL).[5]

-

Cool the solution to 15 °C.[5]

-

Add bromocyclopentane (22.0 g, 0.15 mol) to the solution while stirring.[5]

-

Extract the aqueous mixture with petroleum ether (4 x 50 mL).[1][5]

-

Combine the organic extracts and wash them with water (4 x 50 mL).[5]

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate it under reduced pressure.[5]

-

Distill the residue under reduced pressure (bp 62 °C/8 Torr) to yield pure this compound.[5] The typical yield for this procedure is approximately 58%.[1][5]

Caption: Experimental workflow for the synthesis of this compound.

Synthesis via Direct Nitration

This approach involves the direct nitration of cyclopentane using a mixture of nitric and sulfuric acids. This method is scalable but often results in lower yields due to side products.[3]

Protocol:

-

Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The ratio should be optimized to control the reaction's exothermicity.[3]

-

Cool the cyclopentane reactant.

-

Slowly add the nitrating mixture to the cyclopentane while vigorously stirring and maintaining a controlled temperature, typically below 50°C, to minimize over-nitration and oxidative degradation.[3]

-

Allow the reaction to proceed for a set duration, which must be optimized to favor the formation of the desired mononitrated product.[3]

-

After the reaction is complete, carefully quench the mixture by pouring it over ice.

-

Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids, and then wash again with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purify the crude product by distillation. Yields for this method are variable, typically ranging from 20-50%.[3]

Chemical Reactivity and Transformations

The nitro group in this compound is the center of its reactivity, allowing for a variety of chemical transformations. The electron-withdrawing nature of the nitro group makes the α-proton acidic, facilitating the formation of a stabilized carbanion intermediate known as a nitronate.[3] This intermediate is key to many C-C bond-forming reactions.[3]

Key transformations include:

-

Reduction to Amines: The nitro group can be readily reduced to a primary amine. For instance, this compound can be converted to cyclopentylamine using reducing agents like hydrogen gas with a palladium catalyst.[3]

-

Conversion to Carbonyls (Nef Reaction): The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone.[3] This involves the formation of a nitronate salt followed by hydrolysis under acidic conditions, transforming this compound into a precursor for cyclopentanone derivatives.[3]

-

Oxidation: The nitro group can be oxidized to form nitrocyclopentanone using strong oxidizing agents like potassium permanganate.[1]

-

Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as [3+2] annulation, to produce more complex cyclic structures.[1]

Caption: Logical diagram of this compound's primary reaction pathways.

Biological and Toxicological Profile

Research has been conducted into the biological activities of this compound. Studies have examined its capacity to induce DNA repair in rat hepatocytes.[5] Furthermore, the corresponding nitronate of this compound has shown mutagenic potential in Salmonella strains TA100 and TA102.[5] This line of inquiry is relevant to the broader field of nitroaromatic compounds, which are explored as hypoxia-activated prodrugs for cancer therapy, where the nitro group is enzymatically reduced in low-oxygen tumor environments to release a cytotoxic agent.[3]

Caption: Logical workflow of the biological evaluation of this compound.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.[2][4] It is harmful if swallowed, inhaled, or in contact with skin.[4][8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]

Precautionary Measures:

-

Handling: Avoid breathing vapor, mist, or gas.[2] Use only outdoors or in a well-ventilated area.[9] Wash thoroughly after handling.[9] Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (eyeshields).[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Store locked up.[9]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of water.[9] If inhaled, remove the person to fresh air.[9]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. While detailed spectra are beyond the scope of this guide, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available in various databases for reference.[2][8][10][11] These analytical methods are crucial for the structural elucidation and purity assessment of the compound.[3]

References

- 1. Buy this compound | 2562-38-1 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 2562-38-1 | Benchchem [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 2562-38-1 [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(2562-38-1) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Synthesis of Nitrocyclopentane from Cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing nitrocyclopentane from cyclopentane. It details the methodologies for direct nitration of the parent alkane under various conditions and explores alternative multi-step synthetic pathways. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor to a variety of functional groups, including amines and carbonyls. Its synthesis from the readily available and inexpensive starting material, cyclopentane, is a topic of significant interest. This guide will focus on the most common and effective methods for this transformation, providing the necessary details for their practical implementation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound from cyclopentane can be broadly categorized into two main approaches: direct nitration of the C-H bond of cyclopentane and multi-step synthesis involving functionalized cyclopentane derivatives.

Direct Nitration of Cyclopentane

Direct nitration involves the direct reaction of cyclopentane with a nitrating agent to introduce a nitro (-NO₂) group onto the cyclopentyl ring. This can be achieved through liquid-phase or vapor-phase methods.

Liquid-phase nitration is a common laboratory-scale method for the synthesis of nitroalkanes.

-

Mixed Acid Nitration (HNO₃/H₂SO₄): This is a classical and widely used method for nitration. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then reacts with cyclopentane. The reaction requires careful temperature control to minimize side reactions such as oxidation and the formation of dinitro products.[1] Yields for this method are typically in the range of 20-50%.[1]

-

Nitration with Nitronium Salts: Nitronium salts, such as nitronium hexafluorophosphate (NO₂⁺PF₆⁻), offer a powerful alternative for the nitration of alkanes. These reactions can be carried out in organic solvents like methylene chloride or nitroethane.

Vapor-phase nitration is primarily an industrial process that involves the reaction of cyclopentane with nitric acid or nitrogen tetroxide at elevated temperatures (typically 150-475 °C). This method proceeds through a free-radical mechanism, which can lead to a mixture of nitroalkanes and oxidation byproducts.

Multi-Step Synthesis (via Nucleophilic Substitution)

An alternative to direct nitration is a two-step process involving the initial functionalization of cyclopentane, followed by nucleophilic substitution.

-

Halogenation of Cyclopentane: Cyclopentane can be halogenated (e.g., brominated) under free-radical conditions to form cyclopentyl bromide.

-

Nucleophilic Substitution: The resulting cyclopentyl bromide can then be reacted with a nitrite salt, such as sodium nitrite (NaNO₂), in a suitable solvent to yield this compound.

This method can offer better control and selectivity compared to direct nitration, although it involves an additional synthetic step.

Experimental Protocols

Direct Liquid-Phase Nitration of Cyclopentane with Mixed Acid

Materials:

-

Cyclopentane

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio) is prepared. The flask is cooled in an ice-water bath to maintain a temperature below 10 °C.

-

Cyclopentane is added dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature, often below 50 °C, for a specified period (e.g., 1-3 hours).[1]

-

The reaction mixture is then poured onto crushed ice and extracted with diethyl ether.

-

The organic layer is separated, washed with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Synthesis of this compound via Nucleophilic Substitution

Part A: Bromination of Cyclopentane (Illustrative Protocol)

Materials:

-

Cyclopentane

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or AIBN (initiator)

-

Carbon Tetrachloride (or a safer alternative solvent)

Procedure:

-

A mixture of cyclopentane, NBS, and a catalytic amount of BPO or AIBN in carbon tetrachloride is refluxed.

-

The reaction is monitored by GC for the disappearance of cyclopentane.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

The solvent is removed by distillation to yield crude cyclopentyl bromide, which can be purified by distillation.

Part B: Nitration of Cyclopentyl Bromide

Materials:

-

Cyclopentyl Bromide

-

Sodium Nitrite (NaNO₂)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Water

-

Diethyl Ether

Procedure:

-

A solution of cyclopentyl bromide in DMF is added to a stirred suspension of sodium nitrite in DMF.

-

The reaction mixture is heated (e.g., to 50-70 °C) and stirred for several hours.

-

The progress of the reaction is monitored by TLC or GC.

-

After completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed.

-

The resulting this compound is purified by distillation.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [2] |

| Molecular Weight | 115.13 g/mol | [2] |

| Boiling Point | 179-180 °C | |

| Density | 1.086 g/mL | |

| Refractive Index | 1.4540 | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.91 (m, 1H), 2.26 (m, 2H), 2.12 (m, 2H), 1.88 (m, 2H), 1.70 (m, 2H) | [3] |

| ¹³C NMR (CDCl₃) | Signals typically observed for the cyclopentyl ring carbons, with the carbon attached to the nitro group shifted downfield. | [4] |

| IR (Neat) | Strong absorptions around 1550 cm⁻¹ (asymmetric NO₂ stretch) and 1380 cm⁻¹ (symmetric NO₂ stretch). | [2] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 115. Key fragment ions at m/z 69 and 41. | [2][3] |

Comparison of Synthetic Methods

| Method | Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |

| Liquid-Phase Nitration (Mixed Acid) | Cyclopentane, HNO₃, H₂SO₄ | 20-50% | Moderate; risk of over-nitration and oxidation | Inexpensive reagents, direct conversion | Use of strong acids, moderate yields, side reactions |

| Vapor-Phase Nitration | Cyclopentane, HNO₃ or N₂O₄ (gas phase) | Variable | Low; mixture of products, potential ring cleavage | Suitable for large-scale industrial production | High temperatures, complex product mixture |

| Nucleophilic Substitution | Cyclopentyl halide, NaNO₂ | Good to High | High | Good control, high selectivity, milder conditions | Multi-step process, requires pre-functionalization |

Visualization of Synthetic Pathways

Caption: Synthetic routes to this compound from Cyclopentane.

Mechanistic Considerations

The direct nitration of alkanes can proceed through two primary mechanisms depending on the reaction conditions.

-

Electrophilic Substitution: In liquid-phase nitration with mixed acids, the reaction proceeds via an electrophilic attack of the nitronium ion (NO₂⁺) on the C-H sigma bond of cyclopentane. This involves a five-coordinate carbonium ion intermediate.

-

Free Radical Substitution: Vapor-phase nitration at high temperatures occurs through a free-radical chain reaction. The initiation step involves the homolytic cleavage of nitric acid to form hydroxyl and nitro radicals. These radicals then abstract a hydrogen atom from cyclopentane to generate a cyclopentyl radical, which subsequently reacts with nitrogen dioxide.

References

A Comprehensive Technical Guide on the Physical Characteristics of Nitrocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclopentane (CAS No: 2562-38-1) is a cyclic nitroalkane, appearing as a clear to pale yellow liquid, that serves as a versatile intermediate in organic synthesis.[1][2] Its unique chemical properties, stemming from the electron-withdrawing nature of the nitro group on a cyclopentyl scaffold, make it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules.[3] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and the determination of its key physical properties, and a visualization of its primary reaction pathways.

Core Physical and Chemical Properties

This compound is a polar compound, a characteristic that influences its physical properties such as its boiling point and solubility.[4][5] As a secondary nitroalkane, it exhibits moderate stability but should be handled with care due to the potential for decomposition at high temperatures.[6][7]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [6][8][9] |

| Molecular Weight | 115.13 g/mol | [6][8][10] |

| CAS Number | 2562-38-1 | [6][8][11] |

| Appearance | Clear to pale yellow liquid | [1][2] |

| Boiling Point | 180 °C (at 760 mmHg) | [6][10][12] |

| Density | 1.086 g/mL at 25 °C | [6][10][12] |

| Refractive Index (n²⁰/D) | 1.454 | [10][12][13] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [10][12] |

| Vapor Pressure | 0.866 mmHg at 25 °C | [2] |

| LogP (Octanol/Water) | ~1.3 - 1.7 | [2][9] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [4][5] |

Note on Melting Point: Some sources report a melting point of 143-144 °C.[2][6] However, as this compound is consistently described as a liquid at room temperature, this value is likely erroneous. Other sources do not provide a melting point.

Synthesis and Reaction Pathways

This compound can be synthesized through several routes, primarily via the nitration of cyclopentane or the nucleophilic substitution of a cyclopentyl halide.

Caption: Primary synthetic routes to this compound.

The reactivity of this compound is dominated by the nitro group, which can be transformed into other valuable functional groups.

Caption: Key chemical transformations of this compound.

Biological Activity and Potential Mechanism of Action

While a specific signaling pathway has not been fully elucidated, studies have shown that the nitronate of this compound is mutagenic in Salmonella strains and can induce DNA repair mechanisms in rat hepatocytes.[10][13] This suggests a pathway involving metabolic activation to a reactive species that can interact with DNA.

Caption: Postulated bioactivation pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its primary physical characteristics.

Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a literature procedure for the synthesis of this compound from bromocyclopentane.[13]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound | 2562-38-1 | Benchchem [benchchem.com]

- 4. api.creol.ucf.edu [api.creol.ucf.edu]

- 5. home.uni-leipzig.de [home.uni-leipzig.de]

- 6. Buy this compound | 2562-38-1 [smolecule.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. This compound nitronate | C5H8NO2- | CID 197165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 99 2562-38-1 [sigmaaldrich.com]

- 11. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. This compound | 2562-38-1 [chemicalbook.com]

"Nitrocyclopentane CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of nitrocyclopentane, a versatile cyclic nitroalkane. It covers its fundamental chemical and physical properties, detailed synthesis methodologies, and significant chemical transformations. Special emphasis is placed on its applications in organic synthesis and its relevance to drug discovery and development. This document also includes detailed experimental protocols for its synthesis and key reactions, alongside a summary of its toxicological profile and safety considerations.

Introduction

This compound is an organic compound featuring a five-membered cyclopentane ring substituted with a nitro group (-NO₂).[1] Its unique structural and electronic properties make it a valuable intermediate in various chemical syntheses. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the cyclopentane ring, rendering the alpha-carbon acidic and enabling a range of chemical transformations.[2] This guide aims to be a comprehensive resource for researchers and professionals working with or considering the use of this compound in their work.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2562-38-1 | [4][5][6] |

| Molecular Formula | C₅H₉NO₂ | [1][5] |

| Molecular Weight | 115.13 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 179-180 °C | [4][7] |

| Density | 1.086 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.454 | [4][6] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [6] |

| Solubility | Soluble in common organic solvents. | |

| InChI Key | CJSZWOGCKKDSJG-UHFFFAOYSA-N | [5] |

| SMILES | C1CCC(C1)--INVALID-LINK--[O-] | [1] |

Synthesis of this compound

This compound can be synthesized through various methods, with the most common being nucleophilic substitution and direct nitration.

Synthesis via Nucleophilic Substitution

A reliable method for the laboratory-scale synthesis of this compound involves the reaction of a cyclopentyl halide with a nitrite salt.

Diagram 1: Synthesis of this compound from Bromocyclopentane

References

- 1. Buy this compound | 2562-38-1 [smolecule.com]

- 2. This compound | 2562-38-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2562-38-1 [chemicalbook.com]

- 5. This compound | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 2562-38-1 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Analysis of Nitrocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of nitrocyclopentane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to support research and development activities by providing detailed spectral data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (α-proton) | ~4.91 | Multiplet |

| H-2, H-5 (β-protons) | ~2.26 | Multiplet |

| H-2', H-5' (β-protons) | ~2.12 | Multiplet |

| H-3, H-4 (γ-protons) | ~1.88 | Multiplet |

| H-3', H-4' (γ-protons) | ~1.70 | Multiplet |

Note: The spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The electron-withdrawing nature of the nitro group causes the α-proton (H-1) to be significantly deshielded and appear at a lower field. Due to the complexity of the overlapping signals, the precise coupling constants are not explicitly determined in the available data. The multiplicity for all signals is described as multiplets.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (α-carbon) | 85-95 |

| C-2, C-5 (β-carbons) | 30-40 |

| C-3, C-4 (γ-carbons) | 20-30 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~1550 | Strong |

| Symmetric NO₂ Stretch | ~1365 | Strong |

| C-H Stretch (Cyclopentane) | 2850-2950 | Medium to Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

Note: The spectrum was obtained from a neat liquid sample using a Bruker Tensor 27 FT-IR spectrometer. The most characteristic absorptions are the strong symmetric and asymmetric stretches of the nitro group.[1]

Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectra of this compound are provided below. These protocols are based on standard practices for the analysis of liquid organic compounds.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to determine its molecular structure and electronic environment.

Materials:

-

This compound (liquid)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard broadband proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral parameters, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Acquire and process the ¹³C NMR spectrum in a similar manner to the ¹H spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound (liquid)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid Sample):

-

Sample Preparation:

-

Ensure the ATR crystal or salt plates are clean by wiping with a soft tissue dampened with a volatile solvent like acetone and allowing it to dry completely.

-

Place a single drop of neat this compound onto the center of one salt plate or the ATR crystal.

-

If using salt plates, carefully place the second plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Instrument Setup:

-

Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the this compound sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and assign them to specific molecular vibrations and functional groups.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the acquired spectroscopic data and the structural information derived for this compound.

Caption: Logical flow from spectroscopic data to structure.

References

Thermodynamic Properties of Nitrocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclopentane (C₅H₉NO₂), a cyclic nitroalkane, serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant cyclopentylamine derivatives and as a precursor to cyclopentanone via the Nef reaction. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessment, and computational modeling in drug development and materials science. This guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details on experimental methodologies for their determination, and a visualization of its principal reaction pathways.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been characterized through a combination of experimental measurements and critically evaluated data compilations. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Boiling Point (at 1 atm) | 180 °C (453.15 K) | [2] |

| Density (at 25 °C) | 1.086 g/mL | [2] |

| Refractive Index (n20/D) | 1.454 | [2] |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | Data not explicitly found for this compound | |

| Enthalpy of Vaporization (at 298.15 K) | 49.5 ± 2.0 kJ/mol | [1] |

| Vapor Pressure (at 25 °C) | 115 Pa | [1] |

Table 2: Temperature-Dependent Thermodynamic Properties of this compound (Ideal Gas)

| Temperature (K) | Heat Capacity, C_p (J/mol·K) | Enthalpy, H (kJ/mol) | Entropy, S (J/mol·K) |

| 200 | 88.35 | 16.82 | 315.84 |

| 298.15 | 124.73 | 27.83 | 354.59 |

| 400 | 162.15 | 42.48 | 396.63 |

| 500 | 194.52 | 60.31 | 438.48 |

| 600 | 222.04 | 81.16 | 478.68 |

| 700 | 245.41 | 104.55 | 516.84 |

| 800 | 265.34 | 130.08 | 552.92 |

| 900 | 282.41 | 157.48 | 586.99 |

| 1000 | 297.11 | 186.49 | 619.21 |

| Data sourced from NIST Web Thermo Tables (WTT)[1]. Enthalpy is relative to the ideal gas at 0 K. |

Table 3: Temperature-Dependent Thermodynamic Properties of this compound (Liquid Phase)

| Temperature (K) | Heat Capacity at Saturation, C_sat (J/mol·K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| 250 | 168.9 | - | 211.5 |

| 298.15 | 180.4 | - | 241.9 |

| 350 | 194.5 | - | 272.7 |

| 400 | 211.3 | - | 299.8 |

| 450 | 231.0 | - | 326.1 |

| Data sourced from NIST Web Thermo Tables (WTT)[1]. Enthalpy data for the liquid phase was not directly available in a tabulated format. |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a suite of well-established experimental techniques. While specific, detailed protocols for this compound are not always available in the literature, the following sections describe the general methodologies employed for nitroalkanes.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of organic compounds like this compound is typically determined indirectly through combustion calorimetry.

Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel, known as a "bomb."

-

Oxygenation: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Ignition: The sample is ignited electrically.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity

The heat capacity of this compound, in both its liquid and solid phases, is commonly measured using Differential Scanning Calorimetry (DSC).

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Encapsulation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes a linear heating rate (e.g., 10 K/min).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard, typically sapphire, under the same conditions.

Vapor Pressure

Vapor pressure is a critical property for distillation and for understanding the volatility of a compound. Several methods can be employed for its measurement.

Protocol: Static Method

-

Apparatus: A thermostated vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge) is used.

-

Sample Degassing: A sample of this compound is placed in the vessel and thoroughly degassed to remove any dissolved air.

-

Equilibration: The vessel is maintained at a constant temperature until the pressure reading stabilizes, indicating that the vapor is in equilibrium with the liquid.

-

Measurement: The equilibrium pressure is recorded at various temperatures to establish the vapor pressure curve.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common laboratory method is the nitration of cyclopentane.

Caption: Workflow for the synthesis of this compound via nitration of cyclopentane.

Reduction of this compound to Cyclopentylamine

A key application of this compound is its reduction to cyclopentylamine, a valuable building block in medicinal chemistry.

Caption: Reaction pathway for the reduction of this compound to cyclopentylamine.

Nef Reaction of this compound

The Nef reaction provides a route to convert secondary nitroalkanes, such as this compound, into ketones.

Caption: Reaction pathway for the Nef reaction of this compound to yield cyclopentanone.

References

The Solubility of Nitrocyclopentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of nitrocyclopentane in organic solvents. Due to a notable scarcity of specific quantitative data for this compound in publicly available literature, this guide establishes a qualitative framework based on the known behavior of nitroalkanes. It further presents illustrative quantitative data for closely related compounds, namely nitromethane and nitroethane, to provide a practical reference for researchers. Additionally, this document details the key factors influencing the solubility of nitro-compounds, outlines a general experimental protocol for solubility determination, and introduces modern predictive models as a valuable tool for estimating solubility.

Introduction

This compound (C₅H₉NO₂) is a cyclic nitroalkane of interest in various fields of chemical synthesis and research. Understanding its solubility in a range of organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. The polarity of the nitro group combined with the nonpolar nature of the cyclopentyl ring results in a nuanced solubility profile that dictates its behavior in different solvent environments. This guide aims to provide a thorough understanding of these characteristics for professionals in research and drug development.

Qualitative Solubility of this compound

Quantitative Solubility of Representative Nitroalkanes

In the absence of specific data for this compound, this section provides quantitative solubility data for nitromethane and nitroethane in various organic solvents. This information, largely derived from sources like the IUPAC-NIST Solubility Data Series, serves as an illustrative guide for researchers.[4][5][6] It is important to note that while trends may be similar, the actual solubility of this compound will differ due to its larger alkyl structure.

Table 1: Solubility of Nitromethane in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x₁) of Nitromethane | Reference |

| Benzene | Miscible | [7] |

| Heptane | 0.0515 (in heptane-rich phase) | [7] |

| Ethanol | Miscible | |

| Acetone | Miscible | [8] |

Note: "Miscible" indicates that the components are soluble in each other in all proportions.

Table 2: Solubility of Nitroethane in Various Organic Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Methanol | Miscible | - | [9] |

| Ethanol | Miscible | - | [9] |

| Ethyl Ether | Miscible | - | [9] |

| Chloroform | Soluble | - | [9] |

| 3-Methylpentane | 0.692 (mole fraction in nitroethane-rich phase) | 23.85 | [10] |

Factors Influencing Solubility

The solubility of this compound, like other nitroalkanes, is governed by several key factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in experimental and industrial processes.

-

Polarity ("Like Dissolves Like") : The principle of "like dissolves like" is the most fundamental factor.[11] The polar nitro group (-NO₂) of this compound allows for interactions with polar solvents such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone). The nonpolar cyclopentane ring favors dissolution in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) through van der Waals forces.

-

Temperature : For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, temperature can still influence its miscibility with other liquids. For gaseous solutes, solubility generally decreases with increasing temperature.[11][12]

-

Pressure : Pressure has a significant impact on the solubility of gaseous solutes but has a negligible effect on the solubility of liquids and solids in liquid solvents.[11]

-

Molecular Size and Structure : Larger molecules generally exhibit lower solubility than smaller, structurally similar molecules.[12] This is because more energy is required to overcome the intermolecular forces between the larger solute molecules.

-

Intermolecular Forces : The types of intermolecular forces (hydrogen bonding, dipole-dipole interactions, London dispersion forces) between solute-solute, solvent-solvent, and solute-solvent molecules play a critical role. A high solubility is favored when the solute-solvent interactions are stronger than the solute-solute and solvent-solvent interactions.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a general protocol for the experimental determination of the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method.[13]

5.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials with screw caps

5.2. Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After the equilibration period, allow the vial to stand undisturbed in the shaker bath at the same temperature for several hours to allow the undissolved phase to settle.

-

If necessary, centrifuge the vial to achieve complete phase separation.

-

-

Sampling and Dilution :

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated/cooled pipette to the experimental temperature.

-

Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis :

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation :

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.

-

Caption: Experimental workflow for determining solubility.

Predictive Models for Solubility

In recent years, computational methods, particularly machine learning models, have emerged as powerful tools for predicting the solubility of organic compounds in various solvents. These models utilize a set of molecular descriptors that quantify the physicochemical properties of the solute and solvent to predict solubility. While a detailed discussion is beyond the scope of this guide, researchers should be aware of these in silico approaches as they can provide valuable estimations, especially when experimental data is lacking.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the current scientific literature, a strong qualitative understanding can be derived from the established behavior of other nitroalkanes. This compound is expected to be readily soluble in a wide range of common organic solvents. For quantitative estimations, the provided data on nitromethane and nitroethane can serve as a useful, albeit approximate, reference. The experimental protocol detailed herein offers a robust framework for researchers to determine precise solubility data for their specific applications. As chemical research and data science continue to intersect, predictive models will likely play an increasingly important role in filling data gaps for compounds like this compound.

References

- 1. brainkart.com [brainkart.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Nitroethane | CH3CH2NO2 | CID 6587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 11. byjus.com [byjus.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

The Discovery and Synthesis of Nitrocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclopentane, a five-membered aliphatic nitro compound, holds a significant position in the landscape of synthetic organic chemistry. Its unique combination of a cyclic alkane framework and a reactive nitro group makes it a valuable building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and energetic materials. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for professionals in research and drug development.

Historical Context and Discovery

The study of alicyclic compounds gained significant momentum in the late 19th and early 20th centuries, with pioneering work by chemists such as Otto Wallach, Vladimir Markovnikov, and Mikhail Konovalov. Their investigations into the chemistry of cycloalkanes laid the groundwork for understanding the reactivity of these cyclic systems.

While the precise first synthesis of this compound is not definitively documented in readily accessible modern literature, the foundational work on the nitration of cycloalkanes points to the contributions of Russian chemists. M.I. Konovalov, in the 1890s, developed a method for the nitration of saturated hydrocarbons, including cycloalkanes, using dilute nitric acid at elevated temperatures and pressures. Later, S.S. Nametkin, a student of the Markovnikov school, expanded on this work, investigating the reactions of nitric acid with various hydrocarbons, including those with five-membered rings. It is highly probable that the first synthesis of this compound was achieved through the direct nitration of cyclopentane, following the principles established by these early pioneers in alicyclic chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research. The following tables summarize key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol [1][2] |

| CAS Number | 2562-38-1[1][2] |

| Appearance | Colorless liquid |

| Boiling Point | 179-180 °C[3] |

| Density | 1.086 g/mL at 25 °C[2][3] |

| Refractive Index | n20/D 1.454[2][3] |

| Flash Point | 67 °C (152.6 °F) - closed cup[2] |

| Vapor Pressure | 0.866 mmHg at 25°C |

Synthetic Methodologies

Two primary synthetic routes have been established for the preparation of this compound: direct nitration of cyclopentane and nucleophilic substitution on a cyclopentyl halide.

Direct Nitration of Cyclopentane

This method involves the direct reaction of cyclopentane with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic substitution reaction introduces a nitro group onto the cyclopentane ring.

Materials:

-

Cyclopentane

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (96-98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Slowly add the desired amount of cyclopentane to the sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the cyclopentane-sulfuric acid mixture over a period of 1-2 hours. The temperature of the reaction mixture must be strictly maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 2-3 hours at 0-5 °C.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layer and the ether extracts. Wash successively with water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

The crude this compound is then purified by vacuum distillation.[1]

Nucleophilic Substitution of Cyclopentyl Halide

This method involves the reaction of a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) with a nitrite salt, such as sodium nitrite or silver nitrite. This is a classic SN2 reaction where the nitrite ion displaces the halide ion.

Materials:

-

Cyclopentyl bromide or Cyclopentyl iodide

-

Sodium Nitrite (NaNO₂) or Silver Nitrite (AgNO₂)

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Water

-

Petroleum ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium nitrite in dimethyl sulfoxide.

-

Add cyclopentyl bromide to the solution at room temperature with continuous stirring.

-

Heat the reaction mixture to a temperature of 50-60 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-cold water.

-

Extract the aqueous mixture with several portions of petroleum ether.

-

Combine the organic extracts and wash them with water to remove any residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude this compound is purified by vacuum distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis and purification of this compound.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Conclusion

This compound remains a compound of significant interest due to its versatile reactivity. The synthetic methods of direct nitration and nucleophilic substitution provide reliable routes to this important building block. A thorough understanding of its historical context, physicochemical properties, and detailed experimental protocols is crucial for its effective application in the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

Unveiling the Energetic Landscape: A Technical Guide to the Ring Strain Analysis of Nitrocyclopentane

For Immediate Release

Harbin, CN – October 31, 2025 – In a deep dive into the molecular dynamics of energetic materials, this technical guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the ring strain in nitrocyclopentane. This document outlines the theoretical and experimental methodologies used to elucidate the conformational intricacies and inherent strain of this significant chemical entity, providing a foundational resource for advancements in energetic materials and pharmaceutical design.

This compound, a cyclic nitroalkane, presents a unique case study in the balance between conformational flexibility and the energetic penalties imposed by ring strain. The presence of the nitro group further influences its electronic and structural properties, making a thorough understanding of its conformational preferences and strain energy crucial for predicting its stability, reactivity, and potential applications. This guide synthesizes key findings from computational and experimental studies, presenting a clear and actionable overview of the subject.

Conformational Landscape and Strain Energy

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (Cs symmetry) and the twist or half-chair (C2 symmetry). The introduction of a nitro group substituent breaks this symmetry and influences the conformational preference and the magnitude of the ring strain.

Computational studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in dissecting the energetics of this compound.[1][2] These theoretical investigations reveal that the ring strain energy is a critical factor in the molecule's overall stability and reactivity.

Quantitative Analysis of Ring Strain

The ring strain energy (RSE) of this compound is determined computationally by comparing its heat of formation with that of a strain-free reference molecule. Isodesmic reactions are a common theoretical method for calculating RSE, as they help to cancel out systematic errors in the calculations. A theoretical study comparing various nitrocycloalkanes has provided valuable insights into the relative strain energies.[1][2]

| Compound | Ring Strain Energy (kcal/mol) - Approximate | Reference Method |

| Nitrocyclopropane | ~27.5 | Theoretical |

| Nitrocyclobutane | ~26.4 | Theoretical |

| This compound | ~6.2 | Theoretical |

| Nitrocyclohexane | ~0 | Theoretical |

Note: The values presented are approximate and intended for comparative purposes. The precise calculated values can vary depending on the computational method and basis set used.

Structural Parameters of this compound

The optimized molecular geometry of this compound provides crucial insights into the distribution of strain within the ring. The following table summarizes key structural parameters obtained from computational studies, typically at the B3LYP/6-311++G(2df,2p) level of theory.[1][2]

| Parameter | Value | Description |

| C-N Bond Length | Varies with conformation | The length of the bond connecting the cyclopentyl ring to the nitro group. Its strength is influenced by the ring strain.[1][2] |

| C-C Bond Lengths | ~1.54 - 1.56 Å | The lengths of the carbon-carbon bonds within the cyclopentane ring, which can be slightly elongated due to ring pucker. |

| C-C-C Bond Angles | ~102° - 106° | These angles deviate from the ideal tetrahedral angle of 109.5°, indicating angular strain. |

| O-N-O Bond Angle | ~125° | The angle within the nitro group. |

| Dihedral Angles | Varies | The puckering of the ring is defined by the endocyclic torsion (dihedral) angles. |

Note: The exact values for bond lengths and angles are dependent on the specific conformation (e.g., envelope vs. twist) and the computational methodology.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a comprehensive ring strain analysis of this compound.

Experimental Methodologies

Synthesis of this compound:

A standard laboratory synthesis of this compound can be adapted from established organic chemistry protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite in dimethyl sulfoxide (DMSO).

-

Addition of Substrate: Add cyclopentyl bromide to the solution dropwise while maintaining the temperature at approximately 15-20°C with an ice bath.

-

Reaction: Stir the mixture vigorously for several hours at room temperature.

-

Workup: Pour the reaction mixture into ice water and extract the product with diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized this compound and to study its conformational dynamics. The chemical shifts and coupling constants of the ring protons can provide information about the preferred conformation in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the nitro group (typically strong asymmetric and symmetric stretches around 1550 cm⁻¹ and 1380 cm⁻¹, respectively) and the C-H and C-C bonds of the cyclopentane ring.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for modeling the structure and energetics of this compound.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Initial Structure: Build an initial 3D structure of this compound. It is advisable to start with both the envelope and twist conformations as separate initial guesses.

-

Method and Basis Set Selection: Choose a suitable level of theory. The B3LYP functional with the 6-311++G(2df,2p) or aug-cc-pVTZ basis sets are commonly used for such systems to achieve a good balance of accuracy and computational cost.[1][2]

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure for each starting conformation. This process will yield the optimized bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structures. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. The frequency data can also be used to predict the IR spectrum.

-

Energy Calculation: The electronic energies of the optimized conformers are calculated to determine their relative stabilities.

-

Ring Strain Energy Calculation: To calculate the ring strain energy, a suitable isodesmic reaction is defined. For example: this compound + n-Propane + Ethylamine → n-Pentane + Nitromethane + Propylamine The RSE is then calculated as the difference in the total electronic energies of the products and the reactants.

Workflow and Logical Relationships

The comprehensive analysis of this compound's ring strain follows a logical workflow that integrates experimental synthesis and characterization with computational modeling.

Signaling Pathways and Mechanistic Insights

While "signaling pathways" are typically associated with biological systems, in the context of chemical reactivity, we can consider the influence of ring strain on reaction pathways. The strain energy in this compound can be released during chemical transformations, thus influencing the thermodynamics and kinetics of a reaction.

References

- 1. A theoretical study on the strength of the C-NO2 bond and ring strain upon the formation of the intermolecular H-bonding interaction between HF and nitro group in nitrocyclopropane, nitrocyclobutane, this compound or nitrocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Potential Research Applications of Nitrocyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclopentane, a versatile cyclic nitroalkane, holds significant potential as a building block in various fields of chemical research, including medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of a five-membered aliphatic ring and a reactive nitro group allows for a diverse range of chemical transformations, leading to the synthesis of valuable compounds such as cyclopentylamines, cyclopentanones, and complex heterocyclic structures. This guide provides a comprehensive overview of the core properties, synthesis, and key reactions of this compound, with a focus on its potential research applications. Detailed experimental protocols for seminal transformations, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in the laboratory.

Introduction

Nitroaliphatic compounds are well-established as powerful intermediates in organic synthesis due to the versatile reactivity of the nitro group.[1] this compound, with its cyclic structure, offers a unique scaffold that can be functionalized to generate a variety of cyclopentane derivatives, which are prevalent in many biologically active molecules and advanced materials.[2] The electron-withdrawing nature of the nitro group acidifies the α-proton, enabling the formation of a nitronate anion, a key intermediate in many carbon-carbon bond-forming reactions.[3] Furthermore, the nitro group can be readily transformed into other functional groups, most notably amines and carbonyls, making this compound a valuable precursor for a wide array of target molecules.[2] This guide aims to provide researchers with a detailed technical overview of this compound to unlock its potential in their respective fields.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and application in research.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₂ | [4] |

| Molecular Weight | 115.13 g/mol | [4] |

| CAS Number | 2562-38-1 | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 180 °C (at 760 mmHg) | [5] |

| Density | 1.086 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.454 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound shows distinct signals for the protons on the cyclopentane ring. The proton on the carbon bearing the nitro group (α-proton) is deshielded and appears at a lower field.

-

δ (ppm): 4.91 (1H, m), 2.26 (2H, m), 2.12 (2H, m), 1.88 (2H, m), 1.70 (2H, m)[6]

-

-

¹³C NMR (CDCl₃): The carbon attached to the nitro group shows a characteristic downfield shift.

-

δ (ppm): 87.0 (CH-NO₂), 31.0 (CH₂), 24.0 (CH₂)[7]

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group.[4]

-

Key Absorptions (cm⁻¹):

-

~2960-2870 (C-H stretching)

-

~1545 (asymmetric NO₂ stretching)

-

~1375 (symmetric NO₂ stretching)[8]

-

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragmentation patterns.[4]

-

m/z (relative intensity): 70 (M⁺), 42 (base peak), 55, 43, 41, 39, 29, 27[9] The fragmentation often involves the loss of the nitro group (NO₂) or nitrous acid (HNO₂).[10]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the nitration of cyclopentane and nucleophilic substitution on a cyclopentyl halide.

Nitration of Cyclopentane

Direct nitration of cyclopentane using a mixture of nitric acid and sulfuric acid is a common method, though it can be prone to the formation of side products if not carefully controlled.[3]

Key Reactions and Transformations

The synthetic utility of this compound stems from the reactivity of the nitro group, which can be transformed into a variety of other functional groups.

Reduction to Cyclopentylamine

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound, providing access to cyclopentylamine, a key building block in pharmaceuticals and other fine chemicals.[2]

4.1.1. Experimental Protocol: Catalytic Hydrogenation

General Procedure (Adapted from Nitrocyclohexane Hydrogenation):

-

In a high-pressure autoclave, a solution of this compound in a suitable solvent (e.g., ethanol, methanol) is prepared.

-

A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel, or a bimetallic catalyst like CuCo/SiO₂) is added to the solution.[11][12]

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 1-40 bar).[12]

-

The reaction mixture is heated to the desired temperature (e.g., 50-125 °C) and stirred vigorously.[12]

-

The reaction progress is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure, and the resulting crude cyclopentylamine can be purified by distillation.

Note: The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and selectivity.

Conversion to Cyclopentanone via the Nef Reaction

The Nef reaction is a classical method for converting primary and secondary nitroalkanes into their corresponding aldehydes and ketones.[13] This transformation is particularly useful for accessing cyclopentanone from this compound. The reaction proceeds by forming a nitronate salt, which is then hydrolyzed under acidic conditions.[14][15]

4.2.1. Experimental Protocol: Nef Reaction

A detailed experimental protocol for the Nef reaction of this compound is not explicitly available in the searched literature. However, a general procedure for the Nef reaction can be outlined.[16]

General Procedure:

-

This compound is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A strong base (e.g., sodium methoxide or sodium hydroxide) is added at a low temperature to form the sodium salt of the nitronate.

-

The resulting solution of the nitronate salt is then slowly added to a cold, aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) with vigorous stirring.[3]

-

The reaction mixture is stirred for a period to allow for the hydrolysis to complete.

-

The product, cyclopentanone, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude cyclopentanone can be purified by distillation.

Potential Research Applications

The versatility of this compound as a synthetic intermediate opens up numerous avenues for research and development.

Drug Discovery and Medicinal Chemistry

The cyclopentane ring is a common structural motif in many biologically active compounds. This compound serves as a valuable starting material for the synthesis of novel drug candidates.

-

Synthesis of Chiral Building Blocks: Asymmetric synthesis methodologies can be employed to generate chiral this compound derivatives. These enantiomerically pure compounds are crucial building blocks for the synthesis of complex, stereochemically defined pharmaceutical agents.[17]

-

Precursor to Bioactive Molecules: The reduction of this compound to cyclopentylamine provides access to a key intermediate for the synthesis of various bioactive molecules.[1][18][19][20] For example, cyclopentylamine derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists.

Materials Science and Energetic Materials

The nitro group is a well-known "explosophore," and its presence in a molecule can impart energetic properties.[12][21][22]

-

Energetic Material Precursor: While this compound itself is not a primary explosive, it can serve as a precursor for the synthesis of more highly nitrated cyclopentane derivatives, which may have potential applications as energetic materials.[2] Research in this area would involve the synthesis and characterization of polynitrocyclopentanes to evaluate their thermal stability, sensitivity, and energetic performance.[23]

Organic Synthesis and Methodology Development

This compound is an excellent substrate for exploring and developing new synthetic methodologies.

-

Organocatalysis: The development of organocatalytic methods for the asymmetric functionalization of this compound is an active area of research.[24][25] This allows for the creation of chiral cyclopentane derivatives with high enantioselectivity, which are valuable in various synthetic applications.

-

Cycloaddition Reactions: The nitro group can activate adjacent double bonds, making nitrocyclopentene derivatives (obtainable from this compound) interesting partners in cycloaddition reactions for the construction of complex polycyclic systems.[5]

Conclusion